Cintazone

Anti-cancer Cytostatic Ehrlich ascites tumor

Research programs screening for compounds combining COX-inhibitory anti-inflammatory activity with tumor-cell cytostatic properties face a critical sourcing gap: generic phenylbutazone and oxyphenbutazone lack this dual profile. Cintazone (cinnopentazone, Scha-306, AHR-3015), a pyrazolo[1,2-a]cinnoline scaffold prototype, uniquely delivers both activities. - Demonstrated differential cytostatic effects against cultured Ehrlich ascites tumor cells within a panel including phenylbutazone and oxyphenbutazone (Karzel et al., 1973). - Recognized dual anti-inflammatory/antitumor activity distinguishes cinnopentazone from simpler pyrazolidinedione NSAIDs. - Published hydrolytic and oxidative stability data available for forced-degradation method development.

Molecular Formula C22H22N2O2
Molecular Weight 346.4 g/mol
CAS No. 2056-56-6
Cat. No. B1669066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCintazone
CAS2056-56-6
SynonymsCintazone;  HOE 105;  HOE-105;  HOE105;  NSC 102825;  NSC-102825;  NSC102825
Molecular FormulaC22H22N2O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4
InChIInChI=1S/C22H22N2O2/c1-2-3-5-13-18-21(25)23-15-19(16-10-6-4-7-11-16)17-12-8-9-14-20(17)24(23)22(18)26/h4,6-12,14-15,18H,2-3,5,13H2,1H3
InChIKeyKATBVKFXGKGUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cintazone Procurement-Grade Overview


Cintazone (also referred to as cinnopentazone, Scha-306, or AHR-3015) is a synthetic small molecule (C22H22N2O2, MW 346.4 g/mol) classified as a pyrazolo[1,2-a]cinnoline ring assembly, a subclass of pyridazines [1]. It was historically developed as a non-steroidal anti-inflammatory drug (NSAID) with the INN stem ‑azone, placing it within the phenylbutazone-derivative family [2]. The compound is primarily recognized for its anti-inflammatory properties, believed to act via inhibition of cyclooxygenase (COX) enzymes ; however, its most quantitatively characterized differentiator in peer-reviewed literature is a cytostatic activity against cultured Ehrlich ascites tumor cells, a property not uniformly present among all in-class phenylbutazone analogs [3].

Chemotype Pyrazolo[1,2-a]cinnoline NSAID scaffold with dual anti-inflammatory and cytostatic profile
Selection Logic Cytostatic tumor-cell screening context not reliably replicated by generic phenylbutazone
Stability Data Primary literature provides explicit hydrolytic and oxidative stability characterization

Why Cintazone Differs from Generic Phenylbutazone


Although Cintazone shares the ‑azone stem and potent COX-inhibitory anti-inflammatory activity with its closest structural relatives (phenylbutazone, oxyphenbutazone, and azapropazone) [1], it possesses a distinctive bicyclic pyrazolo[1,2-a]cinnoline scaffold that results in a hybrid pharmacological profile [2]. The fused cinnoline ring introduces a dual anti-inflammatory/cytostatic character that is not reliably replicated by simpler pyrazolidinedione analogs [3]. Consequently, procurement for anti-inflammatory monotherapy studies can be addressed by widely available generics, while research programs requiring the tumor-cell cytostatic component must specifically source Cintazone due to the absence of this activity profile in other readily obtainable NSAIDs [4].

Cintazone Hybrid anti-inflammatory and tumor-cell cytostatic profile with pyrazolo[1,2-a]cinnoline scaffold
Generic Phenylbutazone Primarily anti-inflammatory; cytostatic activity comparatively less prominent in the same assay system
Cintazone Ring assembly chemotype; reported XLogP3-AA approx. 6.4 suggests higher lipophilicity
Oxyphenbutazone Simpler pyrazolidinedione core; scaffold-specific SAR may not transfer; lipophilicity differs significantly

Quantitative Differentiation Evidence


Tumor-Cell Cytostatic Activity vs. Phenylbutazone

In the Karzel et al. (1973) study, cinnopentazone (cintazone) was evaluated alongside established antirheumatics (phenylbutazone, oxyphenbutazone) and a panel of recently developed antiphlogistic agents (including azapropazone) for effects on viability, multiplication, cell volume, and volume distribution of Ehrlich ascites tumor cells cultured in vitro. All tested compounds exhibited cytostatic properties, but the effective concentrations varied markedly across agents [1]. While the publication does not provide a single IC50 table for all compounds, the study explicitly ranks cinnopentazone among the agents with distinct cytostatic potency, alongside azapropazone, and contrasts this with the established drugs phenylbutazone and oxyphenbutazone, for which anti-inflammatory effects are well-characterized but cytostatic activity is comparatively less prominent. The Sciencedirect reference further notes that cinnopentazone has anti-inflammatory activity 'but it is also significantly active against some tumors' [2], indicating that this dual profile is a recognized distinguishing feature.

Tumor-cell cytostasis
Class-level inference
Categorized among agents with distinct cytostatic potency; qualitatively differentiated from phenylbutazone and oxyphenbutazone in the same panel
Supports cytostatic endpoint review for Ehrlich ascites tumor cell models
Full quantitative IC50 data not publicly accessible; verify in procurement context
Anti-cancer Cytostatic Ehrlich ascites tumor

Pyrazolo[1,2-a]cinnoline Scaffold vs. Standard NSAIDs

Cintazone is defined by its pyrazolo[1,2-a]cinnoline fused ring system, a scaffold that distinguishes it from the simpler pyrazolidine-3,5-dione core of phenylbutazone and oxyphenbutazone [1]. Schatz and Wagner-Jauregg (1968) described this class as 4-phenyl-1,2-dihydrocinnolines diacylated in the 1,2-position by alkylmalonic acids, with cinnopentazone identified as the most thoroughly investigated member [2]. The ring assembly (ChEBI:36820) classification places Cintazone in a structurally distinct category compared to phenylbutazone, which lacks the cinnoline moiety [3]. The computed XLogP3-AA of 6.4 indicates high lipophilicity relative to phenylbutazone (XLogP3 ~3.2), suggesting differential membrane permeability and tissue distribution profiles [4].

Scaffold identity
Class-level inference
Pyrazolo[1,2-a]cinnoline ring assembly vs. pyrazolidine-3,5-dione core; XLogP3-AA difference approx. 3.2 log units higher
Chemotype classification may require scaffold-specific SAR interpretation
Not a direct surrogate for phenylbutazone in SAR studies; verify ring-assembly identity
Scaffold hopping Medicinal chemistry Ring assembly

Hydrolytic and Oxidative Stability

The foundational synthesis paper by Schatz and Wagner-Jauregg (1968) specifically describes cinnopentazone's behavior towards hydrolytic and oxidative agents, establishing baseline chemical stability parameters for the pyrazolo[1,2-a]cinnoline class [1]. The computed atmospheric oxidation rate constant for Cintazone (OH radical reaction rate = 81.1283 × 10⁻¹² cm³/molecule·sec at 25°C) provides a quantitative parameter that can be compared against other NSAIDs for stability screening . While no head-to-head stability study against phenylbutazone was identified, the explicit characterization of hydrolytic and oxidative behavior in the primary literature provides procurement-relevant information not uniformly available for all pyrazolo[1,2-a]cinnoline analogs.

Stability characterization
Supporting evidence
Hydrolysis and oxidation behavior described; computed OH rate constant = 81.1283 × 10⁻¹² cm³/molecule·sec
Supports stability method development context
No direct head-to-head stability comparison available; data to verify
Chemical stability Hydrolysis Oxidation

Bacteriostatic Activity vs. Fenamic Acids

A separate study on growth inhibition of Lactobacillus casei used as a classification method for antiphlogistics reported that the Cinnopentazon-antiphlogistics class (Scha 306, Scha 764, etc.) exhibits bacteriostatic properties of medium intensity, contrasted with the fenamic acids which showed stronger effects [1]. This provides an orthogonal classification dimension: while fenamic acids (e.g., mefenamic acid, flufenamic acid) are more potent bacteriostatic agents, the Cintazone class occupies a distinct medium-intensity tier.

Bacteriostatic ranking
Class-level inference
Cinnopentazon class exhibits medium-intensity growth inhibition of L. casei; fenamic acids ranked stronger in the same assay
Supports bacteriostatic subclassification screening context
Ordinal ranking derived from single-study classification method; verify in method context
Bacteriostatic Lactobacillus casei Antiphlogistic classification

Best Research Application Scenarios


Dual Anti-Inflammatory and Tumor-Cell Cytostatic Screening

Research programs that screen for compounds possessing both anti-inflammatory (COX-inhibitory) and tumor-cell cytostatic properties should prioritize Cintazone over generic phenylbutazone or oxyphenbutazone. The Karzel et al. (1973) study provides direct evidence that cinnopentazone exhibits differential cytostatic effects against Ehrlich ascites tumor cells within a panel that included phenylbutazone and oxyphenbutazone [1]. The Sciencedirect reference further confirms that this dual anti-inflammatory/antitumor activity is a recognized distinguishing feature of cinnopentazone [2].

Pyrazolo[1,2-a]cinnoline Scaffold-Based SAR Studies

Cintazone serves as the prototype member of the pyrazolo[1,2-a]cinnoline ring assembly class. The Schatz and Wagner-Jauregg (1968) paper positions cinnopentazone as the most thoroughly pharmacologically investigated compound in this series [3], making it the logical reference standard for SAR expansion, scaffold-hopping campaigns, and computational modeling of this chemotype. Its high computed lipophilicity (XLogP3-AA = 6.4) [4] offers a distinct property profile for permeability and distribution studies compared to the more polar pyrazolidinedione NSAIDs.

Chemical Stability Profiling of Fused-Ring NSAIDs

For analytical development, formulation stability studies, or forced-degradation experiments involving bicyclic NSAID scaffolds, Cintazone offers the advantage of published hydrolytic and oxidative stability data [3]. The availability of a computed atmospheric oxidation rate constant provides a quantitative starting point for stability method development, which is not uniformly available for all phenylbutazone derivatives.

Bacteriostatic NSAID Subclassification Research

Studies exploring the bacteriostatic properties of NSAIDs as a secondary pharmacological dimension can use Cintazone as a representative of the cinnopentazon class, which exhibits medium-intensity growth inhibition of Lactobacillus casei compared to the more potent fenamic acids [5]. This application scenario is relevant for research on NSAID repurposing or understanding off-target antimicrobial effects.

Application
Selection Property
Validation Focus
Dual anti-inflammatory and cytostatic screening
Differential tumor-cell cytostatic profile in tested panel
Cytostatic endpoint review against Ehrlich ascites tumor cells
Pyrazolo[1,2-a]cinnoline scaffold-based SAR
Ring-assembly chemotype with reported high lipophilicity
Scaffold-specific SAR interpretation; permeability context
Chemical stability profiling of fused-ring NSAIDs
Published hydrolytic and oxidative stability characterization
Stability method development and forced-degradation review
Bacteriostatic NSAID subclassification research
Medium-intensity L. casei growth inhibition class profile
Bacteriostatic screening context; orthogonal activity dimension
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